molecular formula C13H14O2 B14577674 2-Cyclohexen-1-one, 2-hydroxy-3-(phenylmethyl)- CAS No. 61601-37-4

2-Cyclohexen-1-one, 2-hydroxy-3-(phenylmethyl)-

Cat. No.: B14577674
CAS No.: 61601-37-4
M. Wt: 202.25 g/mol
InChI Key: RZYPIDVJHZSJDN-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 2-hydroxy-3-(phenylmethyl)-: is an organic compound with the molecular formula C13H14O2 . It is a derivative of cyclohexenone, featuring a hydroxy group and a phenylmethyl group attached to the cyclohexenone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine:

    Pharmaceuticals: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The hydroxy group and phenylmethyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

61601-37-4

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

3-benzyl-2-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C13H14O2/c14-12-8-4-7-11(13(12)15)9-10-5-2-1-3-6-10/h1-3,5-6,15H,4,7-9H2

InChI Key

RZYPIDVJHZSJDN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C(=O)C1)O)CC2=CC=CC=C2

Origin of Product

United States

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